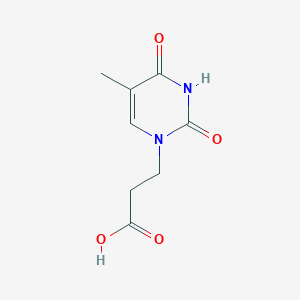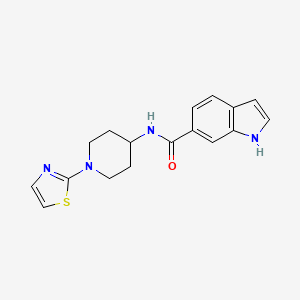![molecular formula C24H21FN4O3 B2809970 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428366-42-0](/img/structure/B2809970.png)
2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound would be described based on its molecular structure, which includes the types and arrangement of atoms.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, and the type of chemical reactions involved.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the precise molecular structure and electronic configuration.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity, stability, and the types of reactions it can undergo.Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, optical activity, etc.Scientific Research Applications
Antimicrobial Activity
Research on related fluorophenyl compounds has shown promising antimicrobial activity against various pathogens. For instance, studies on trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones and fluorine-containing pyrazoles have reported significant antimicrobial properties against a range of bacteria and fungi. These compounds, with structural similarities, have demonstrated potential as antimicrobial agents due to the presence of fluorophenyl groups, suggesting that 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one could also exhibit similar activities (Bonacorso et al., 2006; Gadakh et al., 2010).
Antitumor Activity
Research on pyrazolo[3,4-b]pyridines highlighted their antitumor activity, particularly against liver cell lines. Compounds with the 4-fluorophenyl group have shown high efficacy in inhibiting cancer cell growth, indicating the potential of fluorophenyl-based compounds in cancer treatment. The synthesis and evaluation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives for their inhibition against lung cancer cells further underscore the relevance of such structures in developing anticancer agents (El-Borai et al., 2012; Zheng et al., 2011).
COX-2 Inhibition
A study utilizing 4,5-diaryl-1H-pyrazole-3-ol derivatives explored their potential as COX-2 inhibitors, a crucial target in anti-inflammatory drug development. This research suggests the importance of fluorophenyl groups in modulating biological activity, which may be applicable to the study compound in exploring anti-inflammatory properties (Patel et al., 2004).
Safety And Hazards
This involves assessing the compound’s toxicity, flammability, environmental impact, and other potential hazards.
Future Directions
Based on the findings from the above analyses, researchers would suggest potential applications and areas for further research.
Please consult with a chemistry professional or researcher for more specific and detailed analysis.
properties
IUPAC Name |
2-(4-fluorophenyl)-3-(hydroxymethyl)-5-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c25-18-7-5-17(6-8-18)22-20(15-30)23-24(32)27(12-13-29(23)26-22)14-16-3-9-19(10-4-16)28-11-1-2-21(28)31/h3-10,12-13,30H,1-2,11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDYCFXMFKNEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=CN4C(=C(C(=N4)C5=CC=C(C=C5)F)CO)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Methyl-1-(phenylsulfanyl)propyl]furan](/img/structure/B2809888.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2809889.png)
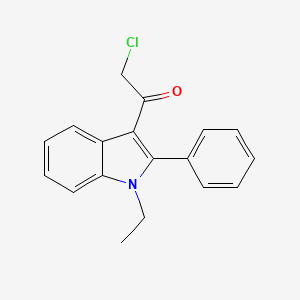
![5-amino-1-[(4-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2809893.png)
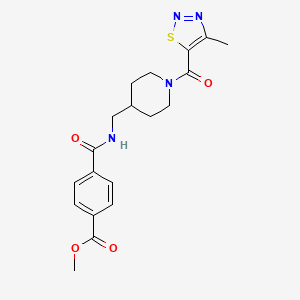
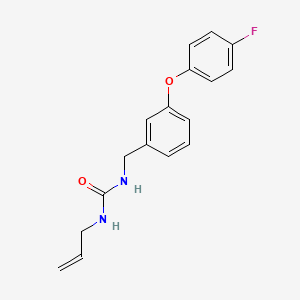
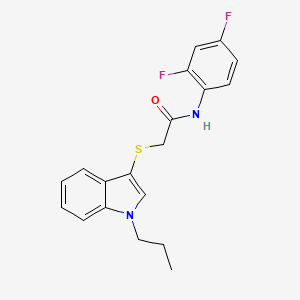
![2-(1-cyclopentyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2809897.png)
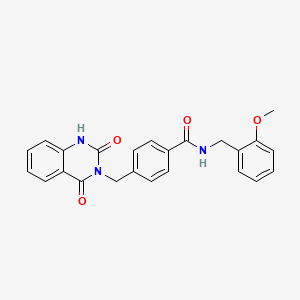
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2809902.png)
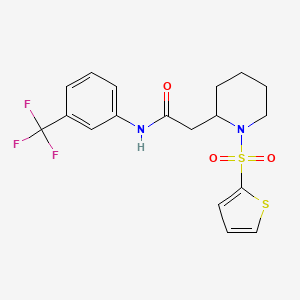
![5-Benzyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B2809907.png)
